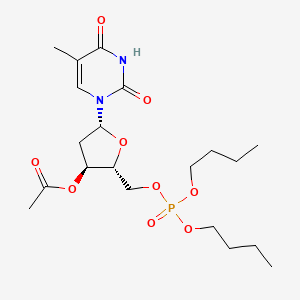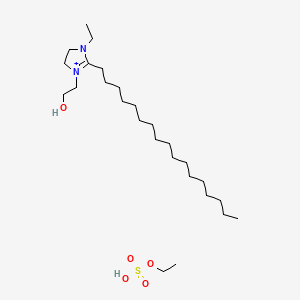
1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-228-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Acetone Cyanohydrin with Hydrazine: Acetone cyanohydrin is reacted with hydrazine in the presence of a catalyst to form the intermediate compound.
Decomposition of the Intermediate: The intermediate compound is then decomposed under controlled conditions to yield 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common in its typical applications.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Decomposition: Typically carried out at elevated temperatures or in the presence of a catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents and controlled conditions.
Substitution: Involves strong nucleophiles and appropriate solvents.
Major Products Formed
The primary product of the decomposition of 2,2’-Azobis(2-methylpropionitrile) is nitrogen gas. Other reactions may yield various organic compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Research: Utilized in studies involving free radical generation and its effects on biological systems.
Industrial Applications: Used in the production of plastics, rubbers, and other polymer-based materials.
Wirkmechanismus
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas. This decomposition generates free radicals, which initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
Vergleich Mit ähnlichen Verbindungen
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions. Similar compounds include:
Benzoyl Peroxide: Another common polymerization initiator that decomposes to release free radicals.
Potassium Persulfate: Used in polymerization reactions but releases sulfate radicals instead of nitrogen gas.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition properties.
In comparison, 2,2’-Azobis(2-methylpropionitrile) is preferred in applications where the release of nitrogen gas is advantageous, such as in the production of foamed plastics and other materials requiring gas evolution.
Eigenschaften
CAS-Nummer |
93783-21-2 |
|---|---|
Molekularformel |
C26H55N2O5S+ |
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl hydrogen sulfate |
InChI |
InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1; |
InChI-Schlüssel |
MXMQMRFRFCOVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


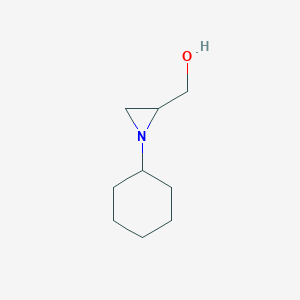
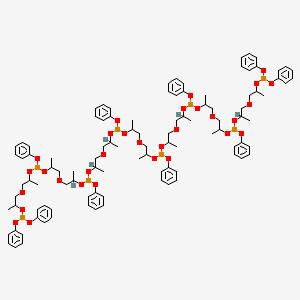
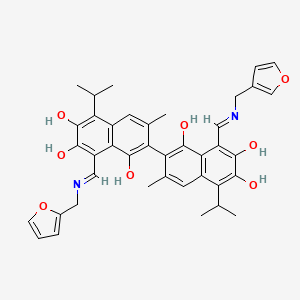
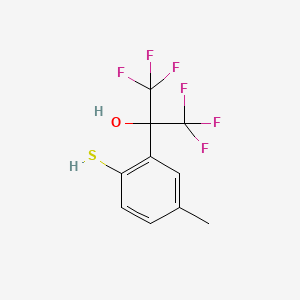
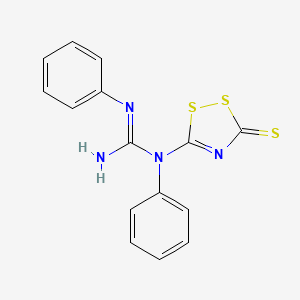
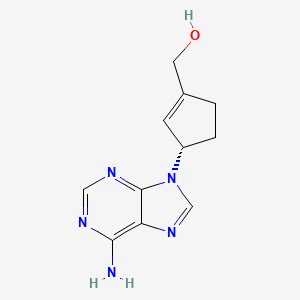
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
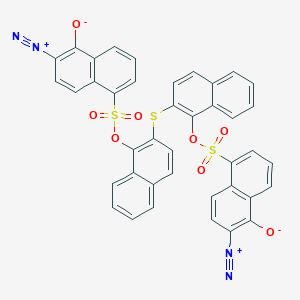
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
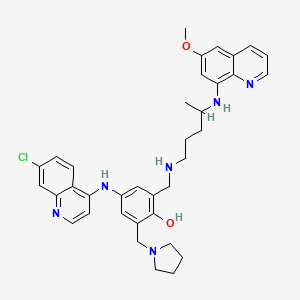

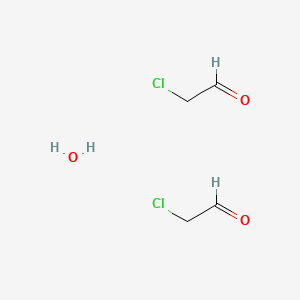
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
